Fluorocitric acid

Beschreibung

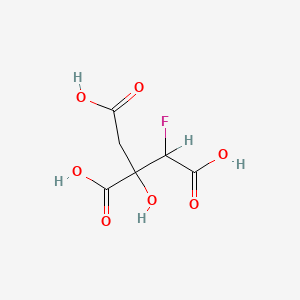

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXLYHAWEBCTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14466-42-3 (unspecified hydrochloride salt) | |

| Record name | Fluorocitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80957104 | |

| Record name | Fluorocitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-89-1 | |

| Record name | Fluorocitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorocitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorocitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lethal Synthesis: A Technical History of Fluorocitric Acid's Discovery

For decades, the unassuming compound fluoroacetate posed a toxicological puzzle. Found in various poisonous plants, its mechanism of lethality remained elusive until the pioneering work of Sir Rudolph Peters and his team in the mid-20th century. Their research unveiled a remarkable biochemical process termed "lethal synthesis," where the non-toxic fluoroacetate is converted within the body into the highly toxic fluorocitric acid. This in-depth guide explores the historical discovery of this compound, detailing the experimental protocols that unraveled its identity and mechanism of action, and presenting the key quantitative data that solidified its role as a potent metabolic poison.

The Dawn of a Discovery: From Fluoroacetate to a Mysterious Inhibitor

The story of this compound begins with the investigation into the toxicity of fluoroacetate, a compound known to be the poisonous principle of several plant species and later used as a rodenticide under the name "Compound 1080." Early studies in the 1940s and 1950s revealed that fluoroacetate poisoning led to a peculiar metabolic disruption: a massive accumulation of citrate in various tissues. This observation led Sir Rudolph Peters to hypothesize that fluoroacetate itself was not the ultimate toxic agent but was instead converted into a substance that inhibited a key enzyme in the citric acid cycle, specifically at the citrate utilization step.

Unmasking the Culprit: The Isolation and Identification of this compound

The pivotal breakthrough came with the successful isolation and identification of the inhibitory compound from tissues of animals poisoned with fluoroacetate. The following sections detail the experimental methodologies employed by Peters and his colleagues, which were instrumental in this discovery.

Experimental Protocol: Isolation of the "Active Tricarboxylic Acid Fraction"

The initial efforts focused on isolating the substance responsible for citrate accumulation from kidney homogenates of poisoned animals.

Methodology:

-

Tissue Preparation: Kidneys from rats poisoned with fluoroacetate were homogenized in a chilled solution.

-

Extraction: The homogenate was treated with trichloroacetic acid to precipitate proteins. The resulting protein-free filtrate, containing the accumulated metabolites, was collected.

-

Purification: The acidic extract was subjected to a series of purification steps, including precipitation with barium acetate and ethanol to isolate a fraction containing organic acids.

-

Further Fractionation: This crude fraction was further purified using techniques like ion-exchange chromatography and fractional extraction with ether to separate the inhibitory compound from the excess citric acid.[1]

Experimental Protocol: Identification of this compound

With a potent inhibitory fraction isolated, the next challenge was to determine its chemical identity. The analytical techniques of the time were limited, yet through a combination of methods, the structure was elucidated.

Methodology:

-

Paper Chromatography: The isolated inhibitor was subjected to paper chromatography, a novel technique at the time for separating organic compounds. The migration pattern of the unknown substance was compared with that of known organic acids, suggesting it was a tricarboxylic acid similar to citrate.

-

Chemical Analysis:

-

Fluorine Content: Spectrochemical analysis confirmed the presence of fluorine in the isolated inhibitor.

-

Titration: Titration curves indicated that the compound was a tricarboxylic acid.

-

Colorimetric Reactions: The inhibitor did not produce the characteristic color reaction for citric acid with sodium sulphide after treatment with bromine and permanganate (pentabromoacetone reaction), distinguishing it from citrate.[1]

-

-

Infrared Spectroscopy: The use of infrared spectroscopy provided crucial evidence for a C-F bond within the molecule, further supporting the presence of fluorine.[2]

The Mechanism of Toxicity: Lethal Synthesis and Aconitase Inhibition

The discovery of this compound led to the formulation of the "lethal synthesis" concept by Sir Rudolph Peters.[3] This groundbreaking idea proposed that a non-toxic substance (fluoroacetate) is converted by the body's own metabolic machinery into a lethal one (fluorocitrate).

Signaling Pathway of Lethal Synthesis and Aconitase Inhibition

The following diagram illustrates the biochemical pathway of fluorocitrate formation and its subsequent inhibition of the citric acid cycle.

Caption: The metabolic conversion of non-toxic fluoroacetate to toxic fluorocitrate and its subsequent inhibition of aconitase.

Fluorocitrate acts as a potent inhibitor of aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle.[4][5][6] By blocking this crucial step, fluorocitrate effectively halts the cycle, leading to the observed accumulation of citrate and a severe disruption of cellular energy production.

Quantitative Data on Fluoroacetate and Fluorocitrate Toxicity

The following tables summarize key quantitative data related to the toxicity of fluoroacetate and the inhibitory action of fluorocitrate.

| Compound | Animal Species | LD50 (mg/kg) | Reference |

| Sodium Fluoroacetate | Human (estimated) | 2 - 10 | [5] |

| Sodium Fluoroacetate | Dog | 0.06 - 0.2 | |

| Sodium Fluoroacetate | Rat | 0.22 | |

| Sodium Fluoroacetate | Cat | 0.3 - 0.5 | |

| Sodium Fluoroacetate | Pig | 0.3 - 1.0 |

Table 1: Median Lethal Dose (LD50) of Sodium Fluoroacetate in Various Species.

| Inhibitor | Enzyme | Substrate | Ki Value | Type of Inhibition | Reference |

| (-)-erythro-fluorocitrate | Aconitase (Rat Liver Mitochondria) | Citrate | 3.4 x 10⁻⁸ M | Partially Competitive | [7] |

| (-)-erythro-fluorocitrate | Aconitase (Rat Liver Mitochondria) | cis-Aconitate | 3.0 x 10⁻⁸ M | Partially Non-competitive | [7] |

Table 2: Inhibition of Aconitase by Fluorocitrate.

Experimental Workflow for the Discovery of this compound

The logical progression of experiments that led to the discovery of this compound can be visualized in the following workflow diagram.

Caption: The experimental workflow detailing the discovery of this compound.

Conclusion

The discovery of this compound stands as a landmark achievement in toxicology and biochemistry. Sir Rudolph Peters' concept of "lethal synthesis" not only explained the toxicity of fluoroacetate but also introduced a new paradigm in understanding how foreign compounds can be transformed into potent poisons by the body's own metabolic pathways. The meticulous experimental work that led to the isolation and identification of this compound, relying on the analytical tools of the time, serves as a testament to the power of systematic scientific inquiry. This foundational knowledge continues to be relevant in the fields of toxicology, drug development, and our understanding of enzyme inhibition.

References

- 1. Further experiments on the inhibition of aconitase by enzymically prepared this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. Biochemistry of fluoroacetate poisoning: the effect of fluorocitrate on purified aconitase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. The chemical and biochemical properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some effects of synthetic fluoro compounds on the metabolism of acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Fluorocitric Acid Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocitric acid is a potent metabolic poison and the toxic metabolite of fluoroacetate, a compound found in some plant species and used as a pesticide. The toxicity of fluorocitrate stems from its ability to disrupt cellular respiration through a phenomenon known as "lethal synthesis." This guide provides a detailed examination of the biochemical mechanisms underlying this compound toxicity, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

The Biochemical Pathway of Fluorocitrate Toxicity: A "Lethal Synthesis"

Fluorocitrate itself is not typically ingested directly but is synthesized within the body from non-toxic fluoroacetate. This two-step conversion process is a classic example of lethal synthesis, where a non-toxic precursor is metabolized into a highly toxic compound.[1]

-

Activation of Fluoroacetate: In the mitochondrial matrix, fluoroacetate is converted to fluoroacetyl-CoA by the enzyme acetyl-CoA synthetase.[1]

-

Condensation to Fluorocitrate: Fluoroacetyl-CoA then condenses with oxaloacetate in a reaction catalyzed by citrate synthase, the first committed step of the Krebs cycle. This reaction yields fluorocitrate.[1][2]

Only the (-)-erythro diastereomer of 2-fluorocitrate, which is the specific form produced by citrate synthase, is the inhibitory isomer that targets aconitase.[3][4]

References

- 1. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GitHub - seflless/diagrams: Generate Flowcharts, Network Sequence Diagrams, GraphViz Dot Diagrams, and Railroad Diagrams [github.com]

Fluorocitric Acid: A Comprehensive Technical Guide on its Formation from Fluoroacetate and its Biochemical Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocitric acid, a potent metabolic inhibitor, is the toxic metabolite of fluoroacetate, a naturally occurring poison found in some plants and also used as a pesticide. The toxicity of fluoroacetate is a direct result of its metabolic conversion to fluorocitrate, a process termed "lethal synthesis." This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of this compound from fluoroacetate, its mechanism of action in disrupting cellular metabolism, and the experimental methodologies used to study these processes. Quantitative data on enzyme kinetics and inhibition are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the molecular events.

Introduction

Fluoroacetate itself is not inherently toxic; its lethality lies in its deceptive similarity to acetate, allowing it to enter and hijack a central metabolic pathway.[1] Once inside the cell, fluoroacetate is converted into this compound, which then potently inhibits a critical enzyme in the Krebs cycle, leading to a cascade of metabolic disruptions and ultimately, cell death.[2][3] This guide will dissect the enzymatic steps of this conversion, the profound inhibitory effects of fluorocitrate, and the analytical techniques employed to investigate this classic example of lethal synthesis.

The Metabolic Pathway: From Fluoroacetate to Fluorocitrate

The conversion of fluoroacetate to this compound occurs in two primary enzymatic steps within the mitochondria.[4]

-

Activation of Fluoroacetate: Fluoroacetate is first activated to fluoroacetyl-CoA by acetyl-CoA synthetase. This enzyme mistakes fluoroacetate for its natural substrate, acetate.[5]

-

Condensation with Oxaloacetate: The newly formed fluoroacetyl-CoA then enters the Krebs cycle, where it condenses with oxaloacetate in a reaction catalyzed by citrate synthase to produce fluorocitrate.[6][7]

This metabolic activation is a prerequisite for the toxic effects of fluoroacetate.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of fluoroacetate and the inhibitory action of fluorocitrate.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Fluoroacetyl-CoA Thioesterase (FlK) | Fluoroacetyl-CoA | - | 390 ± 20 | 5 x 10⁷ | [8] |

| Fluoroacetyl-CoA Thioesterase (FlK) | Acetyl-CoA | - | 0.06 ± 0.001 | 30 | [8] |

| Rat Liver Citrate Synthase | Acetyl-CoA | 16 | - | - | [9] |

| Rat Liver Citrate Synthase | Oxaloacetate | 2 | - | - | [9] |

Table 2: Inhibition of Aconitase by Fluorocitrate

| Enzyme Source | Substrate | Inhibitor Concentration for 50% Inhibition (IC₅₀) | Inhibition Type | Kᵢ | Reference |

| Rat Liver Mitochondrial Aconitase | Citrate | 6.7 µM (for 94% inhibition with 2mM citrate) | Competitive | 3.4 x 10⁻⁸ M | [10] |

| Rat Liver Mitochondrial Aconitase | cis-Aconitate | 1.0 mM (for 94% inhibition with 2mM cis-aconitate) | Partially Non-competitive | 3.0 x 10⁻⁸ M | [10] |

| Extracted Mitochondrial Aconitase | Citrate → cis-Aconitate | 0.3 mM | Competitive | - | |

| Extramitochondrial Aconitase | Citrate → cis-Aconitate | 1.2 mM | Competitive | - |

Table 3: Changes in Krebs Cycle Intermediates After Fluoroacetate Poisoning

| Tissue | Metabolite | Change | Time Frame | Reference |

| Rat Heart & Serum | Citrate | 8-15 fold increase (heart), 5-10 fold increase (serum) | Max at 4-6 hours | [4] |

| Dog Heart & Serum | Citrate | 2-3 fold increase | - | [4] |

| Mouse Lung | Citrate | Significant increase | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of fluoroacetate metabolism and toxicity.

Isolation of Mitochondria from Rat Liver

This protocol is adapted from established methods for isolating functional mitochondria.[4]

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

-

Teflon pestle homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the rat and immediately excise the liver.

-

Place the liver in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

-

Homogenize the tissue in 5 volumes of Isolation Buffer I using a Teflon pestle at approximately 1,600 rpm.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II for subsequent assays.

Aconitase Activity Assay

This spectrophotometric assay measures the conversion of isocitrate to cis-aconitate.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Isocitrate solution (substrate).

-

Mitochondrial extract or purified aconitase.

-

Spectrophotometer capable of reading at 240 nm.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and isocitrate in a quartz cuvette.

-

Add the mitochondrial extract or purified aconitase to initiate the reaction.

-

Immediately measure the increase in absorbance at 240 nm over time. The rate of increase is proportional to the aconitase activity.

Analysis of Fluoroacetate and Metabolites by HPLC

This protocol outlines a general approach for the separation and detection of fluoroacetate and its metabolites.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer).

-

Organic acid analysis column.

-

Mobile phase: e.g., dilute sulfuric acid.

-

Standards for fluoroacetate and fluorocitrate.

Procedure:

-

Prepare samples (e.g., deproteinized plasma, tissue homogenates) by appropriate extraction and filtration methods.

-

Inject the prepared sample onto the HPLC column.

-

Elute the compounds using an isocratic or gradient mobile phase.

-

Detect the compounds of interest based on their retention times compared to the standards.

Mandatory Visualizations

Experimental Workflow: Studying Fluoroacetate Toxicity

Logical Relationship: Mechanism of Aconitase Inhibition

Conclusion

The metabolic conversion of fluoroacetate to this compound is a classic example of "lethal synthesis," where a relatively innocuous compound is transformed into a potent toxin by the host's own metabolic machinery. The subsequent inhibition of aconitase by fluorocitrate leads to a profound disruption of the Krebs cycle, resulting in cellular energy depletion and citrate accumulation. This in-depth guide has provided a comprehensive overview of this process, supported by quantitative data, detailed experimental protocols, and clear visual representations of the key pathways and workflows. This information is crucial for researchers in toxicology, drug development, and metabolic diseases, providing a foundational understanding of this potent metabolic poison and the methodologies to study its effects.

References

- 1. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. abcam.cn [abcam.cn]

- 6. content.abcam.com [content.abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 11. scispace.com [scispace.com]

Aconitase Inhibition by Stereoisomers of Fluorocitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of fluorocitric acid and their profound inhibitory effects on aconitase, a critical enzyme in the Krebs cycle. Fluoroacetate, a potent metabolic poison, undergoes a "lethal synthesis" in vivo, leading to the formation of fluorocitrate, which potently inhibits aconitase and disrupts cellular respiration. This guide delves into the stereospecificity of this inhibition, detailing the synthesis, purification, and inhibitory kinetics of the four stereoisomers of this compound. Experimental protocols for key assays, including aconitase activity measurement, HPLC analysis of reaction products, and X-ray crystallography of the enzyme-inhibitor complex, are presented. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction: The "Lethal Synthesis" and Aconitase

Fluoroacetate, a deceptively simple molecule, is a potent metabolic toxin due to its conversion into a powerful inhibitor of a key cellular enzyme.[1] This process, termed "lethal synthesis," involves the enzymatic transformation of fluoroacetate into one of the stereoisomers of 2-fluoro-2-deoxycitric acid, commonly known as this compound.[1] The primary target of fluorocitrate is aconitase (aconitate hydratase, EC 4.2.1.3), an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate in the tricarboxylic acid (TCA) cycle.[2] Inhibition of aconitase leads to a blockade of the Krebs cycle, resulting in cellular energy depletion and accumulation of citrate.[2]

Aconitase contains a [4Fe-4S] cluster in its active site, which is essential for its catalytic activity.[2] The enzyme's mechanism involves a dehydration-hydration reaction, and its activity is sensitive to oxidative stress.[2] The profound toxicity of fluoroacetate is a direct consequence of the potent and stereospecific inhibition of this vital enzyme by its metabolite, fluorocitrate.

Stereoisomers of this compound and Their Inhibitory Activity

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Crucially, only one of these isomers is a potent inhibitor of aconitase. The inhibitory activity is highly stereospecific, with the (-)-erythro diastereomer, (2R,3R)-fluorocitrate , being the primary culprit behind the toxicity of fluoroacetate.[3]

The other stereoisomers exhibit significantly less or no inhibitory activity. The (+)-erythro diastereomer, (2S,3S)-fluorocitrate, is processed by aconitase as a substrate, leading to the formation of oxalosuccinate and its subsequent derivative, α-ketoglutarate, with the release of fluoride.[4]

Quantitative Inhibition Data

The inhibitory potency of the this compound stereoisomers on aconitase has been determined through kinetic studies. The inhibition constant (Ki) provides a measure of the inhibitor's affinity for the enzyme.

| Stereoisomer | Configuration | Aconitase Inhibition | Ki Value |

| (-)-erythro-fluorocitrate | (2R,3R) | Potent Inhibitor | Not a simple competitive inhibitor; acts as a mechanism-based inactivator.[3] |

| (+)-erythro-fluorocitrate | (2S,3S) | Substrate | Not applicable |

| (-)-threo-fluorocitrate | (2R,3S) | Weak or no inhibition | Data not readily available |

| (+)-threo-fluorocitrate | (2S,3R) | Weak or no inhibition | Data not readily available |

Note: The (-)-erythro isomer is a mechanism-based inactivator, meaning it is converted by the enzyme into the actual inhibitory species. Therefore, a simple Ki value for competitive inhibition is not fully descriptive of its action.

Mechanism of Aconitase Inhibition

The inhibition of aconitase by (-)-erythro-fluorocitrate is a classic example of mechanism-based inactivation, also known as "suicide inhibition." The enzyme itself catalyzes the conversion of the inhibitor into a more potent, tightly binding molecule.

The process unfolds as follows:

-

Binding: (-)-erythro-2-fluorocitrate binds to the active site of aconitase.

-

Enzymatic Conversion: Aconitase processes the bound fluorocitrate, catalyzing the elimination of water to form fluoro-cis-aconitate.

-

Hydroxylation and Fluoride Elimination: A subsequent addition of a hydroxide ion to the intermediate, coupled with the loss of a fluoride ion, leads to the formation of 4-hydroxy-trans-aconitate (HTn) .[4]

-

Tight Binding Inhibition: HTn binds very tightly, though not covalently, to the active site of aconitase, effectively inactivating the enzyme.[4] The structure of the enzyme-inhibitor complex reveals that HTn mimics the binding of the natural substrate, isocitrate, and the inhibitor trans-aconitate.[4]

This mechanism explains the time-dependent and irreversible nature of aconitase inhibition by this specific stereoisomer.

Experimental Protocols

Synthesis and Purification of this compound Stereoisomers

The synthesis of the individual stereoisomers of this compound is a complex process. One established method involves the Reformatsky reaction between ethyl bromofluoroacetate and diethyl oxaloacetate. The resulting mixture of diastereomers can then be separated by chromatographic techniques.

General Protocol Outline:

-

Reformatsky Reaction: React ethyl bromofluoroacetate with activated zinc to form the Reformatsky reagent. This is then reacted with diethyl oxaloacetate.

-

Hydrolysis: The resulting ester is hydrolyzed to yield a mixture of the four stereoisomers of this compound.

-

Diastereomer Separation: The diastereomers can be separated using techniques like fractional crystallization of their salts (e.g., with brucine or other chiral resolving agents) or by preparative high-performance liquid chromatography (HPLC) on a suitable chiral stationary phase.

-

Purification and Characterization: The purified isomers are then characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and stereochemistry.

For a detailed synthesis protocol, refer to foundational literature on the synthesis of this compound.[5][6]

Aconitase Activity Assay

The activity of aconitase can be measured spectrophotometrically by monitoring the formation of cis-aconitate from citrate or isocitrate at 240 nm. Commercial kits are also available for a more streamlined workflow.

Protocol using a Commercial Kit (e.g., Sigma-Aldrich MAK051):

Materials:

-

Aconitase Activity Assay Kit (containing Assay Buffer, Substrate, Developer, Enzyme Mix, etc.)

-

96-well flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

Tissue homogenates or cell lysates

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold Assay Buffer. Centrifuge to remove insoluble material. The supernatant contains cytosolic aconitase. For mitochondrial aconitase, a further centrifugation step is required to pellet the mitochondria, which are then lysed.

-

Sample Activation: Incubate the samples with an Aconitase Activation Solution (containing cysteine and a ferrous salt) on ice to ensure the [4Fe-4S] cluster is in its active, reduced state.

-

Reaction Setup: Add the activated samples to the wells of the 96-well plate. Prepare a reaction mix containing the substrate (citrate) and enzyme mix (which includes isocitrate dehydrogenase).

-

Incubation: Incubate the plate at 25°C. Aconitase converts citrate to isocitrate. The isocitrate is then converted to α-ketoglutarate by isocitrate dehydrogenase, which concomitantly reduces NADP+ to NADPH.

-

Detection: Add a developer solution that reacts with the generated NADPH to produce a colored product.

-

Measurement: Measure the absorbance at 450 nm. The rate of color development is proportional to the aconitase activity.

-

Calculation: Calculate aconitase activity based on a standard curve generated with known concentrations of isocitrate.[7]

HPLC Analysis of Fluorocitrate Reaction with Aconitase

High-performance liquid chromatography (HPLC) is a powerful tool to analyze the products of the reaction between fluorocitrate stereoisomers and aconitase.

Methodology:

-

Column: An organic acid analysis column is typically used.

-

Mobile Phase: An isocratic elution with a dilute acid, such as 0.003 M H2SO4, is often employed.

-

Detection: The eluting compounds are monitored by UV detection at 210 nm.

-

Sample Preparation: The reaction mixture containing aconitase and the fluorocitrate isomer is incubated. For the (+)-erythro isomer, the reaction products can be separated from the enzyme by ultrafiltration. For the tightly bound product of the (-)-erythro isomer, the enzyme may need to be denatured (e.g., by heat) to release the inhibitor.

-

Analysis: The retention times of the products are compared to those of known standards (e.g., oxalosuccinate, α-ketoglutarate) to identify the reaction products.[8]

X-ray Crystallography of the Aconitase-Inhibitor Complex

Determining the three-dimensional structure of the aconitase-inhibitor complex provides invaluable insights into the mechanism of inhibition.

Protocol Outline:

-

Protein Purification: Bovine or porcine heart mitochondrial aconitase is a common source and is purified to homogeneity.

-

Complex Formation: The purified aconitase is incubated with the inhibitory stereoisomer of fluorocitrate to form the enzyme-inhibitor complex.

-

Crystallization: The complex is crystallized using techniques such as vapor diffusion. This is typically done under anaerobic conditions to prevent oxidation of the [4Fe-4S] cluster.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are determined and refined.[8]

Visualizing the Pathways and Workflows

Signaling Pathway of Aconitase Inhibition

Caption: Metabolic activation of fluoroacetate and mechanism-based inactivation of aconitase.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for evaluating the inhibitory potential of compounds against aconitase.

Conclusion

The stereospecific inhibition of aconitase by (-)-erythro-fluorocitrate serves as a compelling case study in toxicology and enzyme kinetics. The "lethal synthesis" of this potent inhibitor from fluoroacetate highlights the intricate and sometimes perilous nature of metabolic pathways. Understanding the precise mechanism of action, the roles of the different stereoisomers, and the experimental methodologies to study these interactions is crucial for researchers in toxicology, drug development, and biochemistry. The detailed protocols and visualizations provided in this guide aim to equip scientists with the necessary knowledge to further investigate this fascinating and important area of study.

References

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. The synthesis of this compound and its inhibition in acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pnas.org [pnas.org]

- 8. rcsb.org [rcsb.org]

biochemical properties of the active isomer of fluorocitrate

An In-depth Technical Guide to the Biochemical Properties of the Active Isomer of Fluorocitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocitrate is a potent metabolic poison renowned for its highly specific and powerful inhibition of aconitase, a key enzyme in the Krebs cycle. This technical guide provides a comprehensive overview of the biochemical properties of the biologically active isomer, (-)-erythro-fluorocitrate. It delves into its mechanism of action, kinetic parameters of enzyme inhibition, and the resultant metabolic sequelae. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

The toxicity of fluoroacetate, a naturally occurring poison found in several plant species, is attributed to its metabolic conversion to fluorocitrate. This conversion, termed "lethal synthesis," results in the formation of a potent inhibitor of cellular respiration.[1][2][3] Of the four stereoisomers of fluorocitrate, the (-)-erythro isomer, with a (2R,3R) configuration, is the biologically active form that specifically targets and inhibits aconitase (aconitate hydratase; EC 4.2.1.3).[1][4][5] This inhibition leads to a cascade of metabolic disruptions, ultimately causing cellular dysfunction and toxicity.[6][7] Understanding the precise biochemical interactions of this active isomer is crucial for the development of potential antidotes and for harnessing its properties in biomedical research.

Mechanism of Action: Mechanism-Based Inhibition

The interaction between (-)-erythro-fluorocitrate and aconitase is a classic example of mechanism-based inhibition, where the enzyme converts the inhibitor into a more potent, tightly binding species.[3][8][9]

The process unfolds in the following steps:

-

Binding and Dehydration: (-)-erythro-fluorocitrate binds to the active site of aconitase in a manner analogous to the natural substrate, citrate. The enzyme then catalyzes a dehydration reaction, removing a hydroxyl group and a proton to form fluoro-cis-aconitate.[3][8]

-

Formation of a Tightly Bound Inhibitor: The fluoro-cis-aconitate intermediate is then subject to a nucleophilic attack by a hydroxide ion at the active site. This leads to the elimination of a fluoride ion and the formation of 4-hydroxy-trans-aconitate (HTn).[1][8][9]

-

Enzyme Inactivation: HTn binds very tightly, though not covalently, to the active site of aconitase, effectively sequestering the enzyme and preventing it from processing its natural substrates.[1][3][8][9] This tight binding is stabilized by multiple hydrogen bonds with active site residues.[9]

This mechanism-based inactivation is highly specific to the (-)-erythro isomer. The (+)-erythro isomer, while also a substrate for aconitase, is converted to oxalosuccinate and subsequently α-ketoglutarate, with the release of fluoride, but does not lead to the formation of a tightly bound inhibitor.[1][2][9]

Quantitative Data on Aconitase Inhibition

The inhibitory potency of fluorocitrate has been quantified in various studies. The following tables summarize the key kinetic parameters.

Table 1: Inhibition Constants (Ki) of (-)-erythro-fluorocitrate against Aconitase

| Substrate Used in Assay | Type of Inhibition | Ki Value | Source |

| Citrate | Partially Competitive | 3.4 x 10⁻⁸ M | [8] |

| cis-Aconitate | Partially Non-Competitive | 3.0 x 10⁻⁸ M | [8] |

Table 2: Dissociation and Inhibition Concentrations

| Parameter | Value | Experimental System | Source |

| Dissociation Constant (Kd) of Aconitase-Fluorocitrate Complex | 8.7 x 10⁻⁵ M | Purified Aconitase | [6] |

| IC₅₀ (Citrate Oxidation) | 6.7 µM (for 94% inhibition) | Rat Liver Mitochondria | [10] |

| IC₅₀ (Citrate → cis-Aconitate) | 0.3 mM | Purified Mitochondrial Aconitase | [10] |

| IC₅₀ (Citrate → cis-Aconitate) | 1.2 mM | Extramitochondrial Aconitase | [10] |

Experimental Protocols

Aconitase Activity Assay and Inhibition Kinetics

This protocol is a representative method for determining aconitase activity and the inhibitory effects of fluorocitrate, based on commercially available kits and published research.[11][12][13]

Materials:

-

Purified aconitase

-

(-)-erythro-fluorocitrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate solution (e.g., 20 mM isocitrate or citrate)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of measuring absorbance at 240 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of purified aconitase in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

-

Inhibitor Preparation: Prepare a stock solution of (-)-erythro-fluorocitrate in assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.

-

Assay Setup:

-

For Ki determination, set up reactions with varying concentrations of both the substrate and the inhibitor.

-

In a typical assay, to each well of a microplate, add the assay buffer, the desired concentration of fluorocitrate (or buffer for control), and the enzyme solution.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

-

-

Initiation of Reaction: Start the reaction by adding the substrate solution to each well.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 240 nm, which corresponds to the formation of cis-aconitate. Record data at regular intervals (e.g., every 20-30 seconds) for 10-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

-

To determine the type of inhibition and the Ki value, plot the data using a Lineweaver-Burk or Dixon plot.

-

HPLC Analysis of Reaction Products

This method is used to identify and quantify the products of the reaction between fluorocitrate isomers and aconitase.[1]

Materials:

-

Aconitase

-

Fluorocitrate isomers

-

Reaction buffer

-

HPLC system with a UV detector

-

Organic Acid Analysis Column (e.g., Benson Polymeric)

-

Mobile phase (e.g., 0.003 M H₂SO₄)

-

Centrifugal ultrafiltration units (e.g., Centricon-10)

Procedure:

-

Enzymatic Reaction: Incubate aconitase with the fluorocitrate isomer in the reaction buffer.

-

Sample Preparation:

-

For the (+)-erythro isomer, separate the reaction products from the enzyme using a centrifugal ultrafiltration unit.

-

For the (-)-erythro isomer, due to the tight binding of the product, the enzyme may need to be heat-denatured to release the product.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the organic acid column.

-

Elute the products isocratically with the mobile phase.

-

Monitor the elution profile at 210 nm.

-

Identify the products by comparing their retention times with those of known standards (e.g., α-ketoglutarate, oxalosuccinate).

-

X-ray Crystallography of the Aconitase-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of the aconitase-fluorocitrate complex.[2]

Materials:

-

Highly purified and concentrated aconitase

-

(-)-erythro-fluorocitrate

-

Crystallization buffer (e.g., containing Hepes, ammonium sulfate, NaCl, and Bis-Tris)

-

Vapor diffusion crystallization plates (e.g., hanging drop)

-

X-ray diffraction equipment

Procedure:

-

Complex Formation: Incubate the purified aconitase with an excess of (-)-erythro-fluorocitrate to ensure complete formation of the enzyme-inhibitor complex.

-

Crystallization:

-

Set up crystallization trials using the vapor diffusion method. Mix the enzyme-inhibitor complex solution with the crystallization buffer and equilibrate it against a reservoir of the buffer.

-

Incubate the trials under controlled conditions until crystals form.

-

-

Data Collection:

-

Mount a suitable crystal and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the electron density map.

-

Build a model of the protein-inhibitor complex into the electron density map.

-

Refine the model to obtain the final high-resolution structure.

-

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the mechanism of aconitase inhibition by (-)-erythro-fluorocitrate and the resulting disruption of the Krebs cycle.

Caption: Mechanism of Aconitase Inactivation by (-)-erythro-Fluorocitrate.

Caption: Disruption of the Krebs Cycle by Fluorocitrate Inhibition of Aconitase.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the inhibition of aconitase by fluorocitrate.

References

- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. Inhibition of liver aconitase isozymes by (-)-erythro-fluorocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absolute configuration of the isomer of fluorocitrate that inhibits aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Synthesis of Fluorocitric Acid for Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of fluorocitric acid, a potent metabolic inhibitor crucial for research into the citric acid cycle. This document details both chemical and enzymatic synthetic routes, providing comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Introduction: The Role of this compound in Metabolic Research

This compound is a fluorinated carboxylic acid that serves as a powerful and specific inhibitor of aconitase, a key enzyme in the citric acid (Krebs) cycle.[1][2] Its inhibitory action arises from a "lethal synthesis" process, where fluoroacetate is converted in vivo to fluorocitrate.[1][3] This metabolite then binds to aconitase, effectively halting the cycle and leading to citrate accumulation.[2][4] This property makes this compound an invaluable tool for studying metabolic pathways, particularly in the context of glial cell metabolism in the brain and in cancer research.[2][5][6][7]

The synthesis of this compound is essential for producing the quantities required for biochemical studies, as isolation from natural sources yields very small amounts.[8] This guide focuses on the established chemical synthesis routes and briefly touches upon enzymatic methods.

Synthetic Pathways and Methodologies

There are two primary approaches for synthesizing this compound: chemical synthesis and enzymatic synthesis.

-

Chemical Synthesis: This approach offers the advantage of producing larger quantities of this compound. A common method involves a Reformatsky reaction between an α-fluoro-α-keto ester and an α-bromo ester.[8]

-

Enzymatic Synthesis: This method utilizes the enzyme citrate synthase to condense fluoroacetyl-CoA with oxaloacetate, mimicking the in vivo "lethal synthesis".[1][3] While this method produces the biologically active stereoisomer, it is generally limited to small-scale production due to the quantities of enzyme required.[3]

Of the four possible diastereoisomers of this compound, it has been identified that (-)-erythro-2-fluorocitrate is the specific isomer that inhibits aconitase.[3]

Detailed Experimental Protocols: Chemical Synthesis

The following protocols are based on established methods for the chemical synthesis of this compound, primarily involving a Reformatsky reaction.[8]

Synthesis of Ethyl Fluoroxalacetate

The first key intermediate is ethyl fluoroxalacetate, which is prepared by the condensation of ethyl fluoroacetate and diethyl oxalate.

Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of freshly distilled ethyl fluoroacetate and diethyl oxalate, while maintaining the temperature below 10°C.

-

Allow the mixture to stand at room temperature for several hours to complete the condensation.

-

The resulting sodio derivative is then rapidly hydrolyzed with an excess of acid (e.g., dilute sulfuric acid) to prevent saponification of the ester.[8]

-

Extract the ethyl fluoroxalacetate with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Reformatsky Reaction to form Ethyl Fluorocitrate

This is the core step where the carbon skeleton of this compound is assembled.

Protocol:

-

Activate zinc dust (e.g., with dilute HCl, followed by washing with water, ethanol, and ether).

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the activated zinc and a small crystal of iodine.

-

Add a solution of ethyl fluoroxalacetate and ethyl bromoacetate in a dry, inert solvent (e.g., benzene or a mixture of benzene and ether).

-

Initiate the reaction by gentle warming. Once the reaction starts, maintain a steady reflux by controlling the rate of addition of the reactants.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Cool the reaction mixture and hydrolyze it by adding cold, dilute sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic extracts, wash with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the solution over anhydrous sodium sulfate and remove the solvent to yield crude triethyl fluorocitrate.

Hydrolysis to this compound

The final step is the hydrolysis of the triethyl ester to the free acid.

Protocol:

-

Hydrolyze the crude triethyl fluorocitrate using either acidic or basic conditions. Acid hydrolysis (e.g., with concentrated hydrochloric acid) is often preferred.[8]

-

Reflux the ester with the acid until the hydrolysis is complete (monitoring by TLC can be useful).

-

Remove the excess acid and water under reduced pressure.

-

The resulting this compound is an extremely hygroscopic solid.[8] For ease of handling and storage, it is often converted to its barium or sodium salt.[8] To prepare the barium salt, dissolve the acid in water and neutralize it with a solution of barium hydroxide. The barium fluorocitrate will precipitate and can be collected by filtration.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction Yields for Chemical Synthesis

| Reaction Step | Typical Yield | Reference |

| Condensation to Ethyl Fluoroxalacetate | Good yields | [8] |

| Reformatsky Reaction to Ethyl Fluorocitrate | ~12% | [8] |

| Overall Yield (from Ethyl Fluoroacetate and Diethyl Oxalate) | Low | [8] |

Table 2: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₇FO₇ | [1] |

| Molar Mass | 210.113 g·mol⁻¹ | [1] |

| Appearance | Odorless, white crystals | [1] |

| Melting Point | 35.2 °C | [1] |

| Boiling Point | 165 °C | [1] |

| Solubility | Soluble in water | [1] |

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate the chemical and enzymatic synthesis workflows, as well as the metabolic pathway inhibited by this compound.

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis Pathway

Caption: The "lethal synthesis" pathway for enzymatic production of fluorocitrate.

Inhibition of the Citric Acid Cycle

Caption: Inhibition of the enzyme aconitase by fluorocitrate in the citric acid cycle.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of this compound and its inhibition in acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorocitrate and fluoroacetate effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

The Role of Fluorocitric Acid in "Lethal Synthesis": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical principle of "lethal synthesis," focusing on the pivotal role of fluorocitric acid. The concept, first described by Sir Rudolph Peters, explains how a relatively non-toxic compound, fluoroacetate, is metabolized into a potent and specific inhibitor of a key metabolic enzyme, leading to cellular dysfunction and toxicity. This guide will detail the mechanism of action, provide quantitative data on enzyme inhibition, outline relevant experimental protocols, and visualize the critical pathways involved.

The Core Concept of Lethal Synthesis

Lethal synthesis refers to the in vivo enzymatic conversion of a non-toxic precursor into a toxic metabolite.[1][2][3] The classic example of this phenomenon is the metabolic transformation of fluoroacetate, a compound found in various poisonous plants and used as a rodenticide (as sodium fluoroacetate, or compound 1080), into the highly toxic this compound.[1][2][4][5] This process deceptively utilizes the cell's own metabolic machinery to generate the agent of its demise.

The toxicity of fluoroacetate is not direct but is a consequence of its metabolic activation.[6] The process begins with the conversion of fluoroacetate to fluoroacetyl-CoA by acetyl-CoA synthetase.[7] Subsequently, citrate synthase, the enzyme that initiates the Krebs cycle, condenses fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate.[1][2][7] It is this synthesized fluorocitrate that acts as the true toxic agent.

Mechanism of Action: this compound as a Mechanism-Based Inhibitor of Aconitase

The primary molecular target of fluorocitrate is aconitase (aconitate hydratase; EC 4.2.1.3), a critical enzyme in the tricarboxylic acid (TCA) cycle.[8] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate.[8] Fluorocitrate, due to its structural similarity to citrate, acts as a substrate for aconitase.[7]

However, the interaction between fluorocitrate and aconitase is not a simple competitive inhibition. Instead, fluorocitrate is now understood to be a mechanism-based inhibitor.[9][10] The (-)-erythro diastereomer of 2-fluorocitrate is the specific isomer that inhibits the enzyme.[9][10] Aconitase processes this isomer, leading to the formation of fluoro-cis-aconitate. In a subsequent step, the enzyme facilitates the addition of a hydroxyl group and the elimination of a fluoride ion, generating 4-hydroxy-trans-aconitate (HTn).[9][10] This product, HTn, binds very tightly, though not covalently, to the active site of aconitase, effectively inactivating the enzyme.[9][10]

The inhibition of aconitase leads to a blockade of the Krebs cycle, with several downstream consequences:

-

Citrate Accumulation: The most immediate effect is a significant accumulation of citrate in tissues and plasma, as its conversion to isocitrate is halted.[6][11][12][13]

-

Energy Depletion: The disruption of the Krebs cycle severely impairs cellular respiration and the production of ATP, leading to cellular energy deprivation.[6][11][14]

-

Metabolic Acidosis: The shift towards anaerobic metabolism results in the production of lactic acid and subsequent metabolic acidosis.[6][14][15]

-

Hypocalcemia: The accumulating citrate can chelate calcium ions, leading to hypocalcemia.[14][15][16]

Quantitative Data on Aconitase Inhibition

The inhibitory potency of fluorocitrate on aconitase has been quantified in various studies. The data highlights the strong interaction between the inhibitor and the enzyme.

| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki Value | IC50 Value | Reference |

| Fluorocitrate | Rat Liver Mitochondria (Solubilized) | Citrate | Partially Competitive | 3.4 x 10-8 M | [17] | |

| Fluorocitrate | Rat Liver Mitochondria (Solubilized) | cis-Aconitate | Partially Non-Competitive | 3.0 x 10-8 M | [17] | |

| Fluorocitrate | Rat Liver Mitochondria (Extracted) | Citrate → cis-Aconitate | Competitive | 0.3 mM | [18] | |

| Fluorocitrate | Rat Liver Cell Sap | Citrate → cis-Aconitate | Competitive | 1.2 mM | [18] |

Experimental Protocols

Spectrophotometric Assay of Aconitase Activity

This protocol is adapted from commercially available kits and literature sources for the colorimetric determination of aconitase activity.[19][20]

Principle: Aconitase activity is measured in a coupled enzyme reaction. Aconitase converts citrate to isocitrate. Isocitrate dehydrogenase (IDH) then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the aconitase activity.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Substrate Solution (e.g., 10 mM Citrate)

-

Enzyme Mix (containing Isocitrate Dehydrogenase)

-

NADP+ Solution

-

Sample (cell lysate or tissue homogenate)

-

96-well plate

-

Spectrophotometric plate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold Assay Buffer. Centrifuge to remove insoluble material. The supernatant is used for the assay. For mitochondrial aconitase, a mitochondrial isolation step is required.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Sample

-

Assay Buffer

-

Enzyme Mix

-

NADP+ Solution

-

-

Initiate Reaction: Add the Substrate Solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).

-

Calculation: Calculate the rate of change in absorbance (ΔA340/min). The aconitase activity is proportional to this rate.

In-Gel Aconitase Activity Assay

This method allows for the separation and visualization of cytosolic and mitochondrial aconitase activities.[21][22]

Principle: Proteins in the sample are separated by native polyacrylamide gel electrophoresis (PAGE), preserving their enzymatic activity. The gel is then incubated in a staining solution containing the substrate (cis-aconitate) and a series of coupled enzymes and chromogenic reporters. The activity of aconitase leads to the production of a colored formazan precipitate at the location of the enzyme band.

Materials:

-

Non-denaturing PAGE reagents

-

Sample (cell lysate or tissue homogenate)

-

Aconitase activity staining solution containing:

-

cis-aconitate

-

Isocitrate dehydrogenase (IDH)

-

NADP+

-

Phenazine methosulfate (PMS)

-

Thiazolyl blue tetrazolium bromide (MTT)

-

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates under non-denaturing conditions.

-

Electrophoresis: Perform native PAGE to separate the proteins.

-

Staining: Incubate the gel in the aconitase activity staining solution in the dark at 37°C until the appearance of purple formazan bands.

-

Analysis: The intensity of the bands, corresponding to cytosolic and mitochondrial aconitase, can be quantified by densitometry.

HPLC Method for Citrate Quantification

This protocol outlines a method for the quantification of citrate in biological samples using High-Performance Liquid Chromatography (HPLC).[23]

Principle: Citrate in the sample is separated from other components by reverse-phase HPLC and detected by UV absorbance.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase (e.g., aqueous phosphoric acid solution)

-

Citrate standards

-

Sample (deproteinized plasma, tissue extract)

Procedure:

-

Sample Preparation: Deproteinize samples (e.g., by acid precipitation) and centrifuge. The supernatant is filtered before injection.

-

Chromatography: Inject the prepared sample and standards onto the HPLC system.

-

Detection: Monitor the eluent at a specific wavelength (e.g., 210 nm).

-

Quantification: Compare the peak area of citrate in the sample to the standard curve generated from the citrate standards to determine its concentration.

Visualizations

Signaling Pathway of Lethal Synthesis

Caption: The metabolic pathway of lethal synthesis of fluorocitrate.

Experimental Workflow for Aconitase Inhibition Study

Caption: Workflow for studying fluorocitrate inhibition of aconitase.

Conclusion

The lethal synthesis of this compound is a profound example of how cellular metabolism can be subverted to produce a highly effective toxin from a benign precursor. The detailed understanding of its mechanism of action, specifically the mechanism-based inhibition of aconitase, provides a critical framework for toxicology and drug development. The experimental protocols and quantitative data presented in this guide offer researchers the necessary tools to investigate this and similar biochemical phenomena. The continued study of such pathways is essential for understanding cellular metabolism, toxicology, and the design of novel therapeutic agents.

References

- 1. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Separation of Citric Acid and Phosphate Ions in HILIC Chromatography | SIELC Technologies [sielc.com]

- 3. Biochemistry of fluoroacetate poisoning: the effect of fluorocitrate on purified aconitase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. "Analysis of Citrate Content in Bone Using High Performance Liquid Chro" by Matthew Konstantin Pysh [open.clemson.edu]

- 7. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. content.abcam.com [content.abcam.com]

- 14. apexbt.com [apexbt.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. | Semantic Scholar [semanticscholar.org]

- 19. Development of Better-Quality Assay Method for the Citric Acid and Sodium Citrate in Ophthalmic/Oral Solutions and Their Application to Deformulation Studies [scirp.org]

- 20. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abcam.com [abcam.com]

- 22. zodiaclifesciences.com [zodiaclifesciences.com]

- 23. RP-HPLC method for quantitative analysis of citration: Ingenta Connect [ingentaconnect.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Reactivity of Fluorocitric Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of this compound, a potent metabolic toxin. The document details its mechanism of action, particularly its role as an inhibitor of the enzyme aconitase, and the subsequent disruption of the citric acid cycle. Quantitative data, detailed experimental protocols, and visualizations of key pathways are provided to support researchers in the fields of biochemistry, toxicology, and pharmacology.

Chemical Structure and Properties

This compound (C₆H₇FO₇) is a fluorinated derivative of citric acid.[1][2] It is formed in vivo from fluoroacetate via a process termed "lethal synthesis."[3][4] Fluoroacetate is first converted to fluoroacetyl-CoA, which then condenses with oxaloacetate in a reaction catalyzed by citrate synthase to yield fluorocitrate.[1]

Stereoisomerism

This compound possesses two chiral centers, resulting in four possible stereoisomers. The biological activity is highly stereospecific. The (-)-erythro diastereomer, specifically the (2R,3R) isomer, is the potent inhibitor of the enzyme aconitase.[3][5]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₇FO₇ | [1][2][6] |

| Molar Mass | 210.113 g·mol⁻¹ | [1][2] |

| IUPAC Name | 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid | [2] |

| CAS Number | 357-89-1 | [1][2] |

| Appearance | Odorless, white crystals | [1] |

| Melting Point | 35.2 °C (95.4 °F; 308.3 K) | [1] |

| Boiling Point | 165 °C (329 °F; 438 K) | [1] |

| Solubility in Water | Soluble | [1] |

Reactivity and Mechanism of Aconitase Inhibition

Fluorocitrate's toxicity stems from its potent and specific inhibition of aconitase, a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle.[3][7][8] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[8] The inhibition of this enzyme halts the TCA cycle, leading to cellular energy depletion and accumulation of citrate.[1][9]

The inhibitory mechanism is complex and involves the enzymatic conversion of fluorocitrate into a tightly-binding inhibitor.[3][7]

-

Inhibitory Isomer ((-)-erythro-2-fluorocitrate): This isomer acts as a mechanism-based inactivator. Aconitase processes it, first converting it to fluoro-cis-aconitate. Subsequently, through the addition of a hydroxide ion and the loss of a fluoride ion, it is transformed into 4-hydroxy-trans-aconitate (HTn).[3][7] HTn binds very tightly, though not covalently, to the enzyme's active site, causing potent inhibition.[3][7]

-

Non-Inhibitory Isomer ((+)-erythro-2-fluorocitrate): When this isomer interacts with aconitase, it also undergoes a reaction where fluoride is released. However, the products are oxalosuccinate and its derivative, alpha-ketoglutarate, which do not potently inhibit the enzyme.[7]

Quantitative Reactivity and Toxicity Data

The interaction of fluorocitrate with aconitase and its effects on cellular metabolism have been quantified in various studies.

Enzyme Inhibition Data

Fluorocitrate is a potent competitive inhibitor of aconitase.

| Parameter | Substrate | Value | Enzyme Source | Reference |

| Ki | Citrate | 3.4 x 10⁻⁸ M | Solubilized rat liver mitochondria | [10] |

| Ki | cis-Aconitate | 3.0 x 10⁻⁸ M | Solubilized rat liver mitochondria | [10] |

| IC₅₀ | Citrate | 0.3 mM | Mitochondrial aconitate hydratase | [11] |

| IC₅₀ | Citrate | 1.2 mM | Extramitochondrial aconitate hydratase | [11] |

Effects on Cellular Metabolism

Inhibition of the TCA cycle leads to measurable changes in cellular metabolites and energy status, particularly in glial cells which preferentially uptake fluorocitrate in the brain.[12][13]

| Parameter | Cell Type/Model | Concentration | Effect | Reference |

| Glutamine Production | Primary astrocyte cultures | 0.5 mM FC | 65 ± 5% reduction | [12] |

| Glutamine Production | Primary astrocyte cultures | 25 mM FA | 61 ± 3% reduction | [12] |

| Intracellular ATP | Astrocytes (in vivo, mice) | 25 µM FC | Significant decrease during activity | [14][15] |

| Intracellular ATP | Astrocytes (in vivo, mice) | 250 µM FC | Significant decrease during activity | [14][15] |

| Glutamate Uptake | Primary astrocyte cultures | 0.5 mM FC / 25 mM FA | < 30% reduction (not significant) | [12] |

*FA: Fluoroacetate, the metabolic precursor to fluorocitrate.

Acute Toxicity Data

The toxicity of this compound is high, though quantitative data for the compound itself is sparse in readily available literature. The toxicity is often reported for its precursor, fluoroacetate.

| Compound | Animal | Route | LD₅₀ | Reference |

| Fluoroacetic Acid | Rat | Oral | 7 mg/kg | [16] |

| Fluoroethanol Ester | Mice | Subcutaneous | 200 mg/kg | [17] |

| Fluoroethanol Acid | Mice | Subcutaneous | 250 mg/kg | [17] |

Experimental Protocols

Synthesis of this compound (Adapted from Lawrence Method)

The synthesis of this compound can be achieved via a Reformatsky-type reaction, as this approach is suitable for preparing substituted citric acids.[17]

Principle: This method involves the condensation of an α-halo ester with a ketone. For this compound, ethyl fluoroxalacetate is reacted with ethyl bromoacetate.

Methodology:

-

Preparation of Ethyl Fluoroxalacetate: Condense ethyl fluoroacetate with ethyl oxalate in the presence of a base such as sodium ethoxide. It is critical to rapidly hydrolyze the resulting sodio derivative with excess acid to prevent saponification of the ester.[17]

-

Reformatsky Reaction: React the prepared ethyl fluoroxalacetate with ethyl bromoacetate in the presence of activated zinc. This forms a zinc enolate intermediate which then adds to the ketone carbonyl of the fluoroxalacetate.

-

Hydrolysis: Acidic workup of the reaction mixture hydrolyzes the ester groups to carboxylic acids and the organozinc intermediate to a hydroxyl group, yielding this compound.

-

Purification: The final product must be purified, for example, by chromatography, to separate the different stereoisomers. The resolution of DL-erythro-fluorocitric acid into its optically active isomers is a critical step for isolating the biologically active compound.[10]

Aconitase Activity Assay (In-Gel Method)

This protocol describes a method for detecting the activity of mitochondrial and cytosolic aconitase isoforms after non-denaturing polyacrylamide gel electrophoresis (PAGE).[18][19]

Principle: Aconitase activity is visualized via a coupled enzyme reaction. Aconitase converts cis-aconitate to isocitrate. Isocitrate dehydrogenase (IDH) then uses isocitrate and NADP⁺ to produce α-ketoglutarate and NADPH. The NADPH produced reduces a tetrazolium salt (e.g., MTT) to a colored formazan product, which precipitates in the gel at the location of the aconitase enzyme.

Methodology:

-

Sample Preparation:

-

Homogenize cells or tissues in an ice-cold Triton-citrate extraction buffer to lyse cells while preserving the Fe-S cluster of aconitase.[18][19]

-

Centrifuge the homogenate to remove insoluble debris. The supernatant contains the cytosolic aconitase (ACO1) and mitochondrial aconitase (ACO2).

-

Determine the total protein concentration of the extracts for equal loading.

-

-

Non-Denaturing PAGE:

-

In-Gel Activity Staining:

-

After electrophoresis, incubate the gel in the dark at 37°C in a freshly prepared staining solution.

-

Staining Solution Components: Tris-HCl buffer (pH 8.0), cis-aconitate (substrate), NADP⁺, Thiazolyl Blue Tetrazolium Bromide (MTT), Phenazine Methosulfate (PMS), MgCl₂, and NADP-dependent isocitrate dehydrogenase (IDH).[18][19]

-

The reaction will produce purple formazan bands where aconitase is active.

-

-

Quantification:

Potential Therapeutic Applications and Research Directions

While highly toxic, the specific action of fluorocitrate on glial cell metabolism has made it a valuable research tool for studying glial-neuronal interactions.[13] By selectively inhibiting the glial TCA cycle, researchers can investigate the metabolic roles of astrocytes and their support for neurons.[13][14] Studies using low, targeted doses of fluorocitrate have provided insights into glutamine synthesis and neurotransmitter cycling.[13][14]

However, caution is warranted, as dose-dependent effects have been observed where higher concentrations can also impact neuronal metabolism directly, confounding results.[14] Future research may focus on developing more specific inhibitors of glial metabolism or exploring the controlled use of fluorocitrate-like compounds in models of diseases where metabolic dysregulation is a key feature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H7FO7 | CID 107647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. (2r,3r)-Fluorocitric acid | C6H7FO7 | CID 92203801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikidata [wikidata.org]

- 7. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aconitase - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorocitrate and fluoroacetate effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Enzymatic Conversion of Fluoroacetate to Fluorocitrate: A Process of Lethal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetate, a deceptively simple molecule, is the precursor to a potent metabolic toxin through a process termed "lethal synthesis." This guide provides a comprehensive technical overview of the enzymatic conversion of fluoroacetate to fluorocitrate, the mechanism of fluorocitrate-induced toxicity, and the subsequent cellular consequences. We will delve into the key enzymes involved, present relevant quantitative data, detail essential experimental protocols, and visualize the critical biochemical and signaling pathways. This document is intended to serve as a valuable resource for researchers in toxicology, biochemistry, and drug development investigating the effects of organofluorine compounds and exploring potential therapeutic interventions.

Introduction: The Treachery of a Simple Fluorine Atom

Sodium fluoroacetate, also known as compound 1080, is a highly toxic substance found naturally in some plants and also synthesized for use as a pesticide.[1][2] Its toxicity does not lie within the molecule itself but in its metabolic activation to fluorocitrate.[1][2][3][4][5] This conversion is a classic example of "lethal synthesis," where a relatively benign compound is transformed into a potent inhibitor of a critical metabolic pathway.[4][5] Understanding the enzymatic machinery responsible for this transformation and the downstream cellular effects is crucial for developing antidotes and for assessing the risks associated with fluoroacetate exposure.

The primary mechanism of fluoroacetate toxicity involves the inhibition of the citric acid cycle (TCA cycle), a central hub of cellular metabolism responsible for generating the majority of the cell's energy in the form of ATP.[1][2][3] This inhibition leads to a cascade of metabolic disturbances, ultimately resulting in cell death.

The Enzymatic Pathway: A Two-Step Conversion to a Potent Toxin

The conversion of fluoroacetate to the toxic fluorocitrate is a two-step enzymatic process that occurs within the mitochondrial matrix.

Step 1: Activation of Fluoroacetate to Fluoroacetyl-CoA

The first step involves the activation of fluoroacetate by acetyl-CoA synthetase (ACS). This enzyme catalyzes the ATP-dependent conversion of fluoroacetate to fluoroacetyl-CoA, a reaction analogous to the activation of acetate.

-

Enzyme: Acetyl-CoA Synthetase (ACS)

-

Substrates: Fluoroacetate, ATP, Coenzyme A (CoA)

-